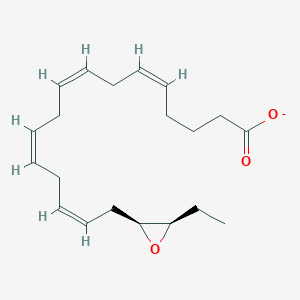

17(S),18(R)-EETeTr(1-)

Description

Overview of Polyunsaturated Fatty Acid Metabolism and Eicosanoid Biosynthesis

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and serve as precursors for a vast array of signaling molecules known as eicosanoids. creative-proteomics.comuoanbar.edu.iq The biosynthesis of eicosanoids is a complex process initiated by the release of PUFAs, such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), from membrane phospholipids (B1166683) by the action of phospholipase A2. creative-proteomics.commetwarebio.com Once liberated, these fatty acids are metabolized by one of three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways. creative-proteomics.commetwarebio.com

The COX pathway leads to the production of prostaglandins (B1171923) and thromboxanes, the LOX pathway generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs), and the CYP epoxygenase pathway produces epoxyeicosatrienoic acids (EETs) from AA, and epoxyeicosatetraenoic acids (EETeTrs) from EPA. creative-proteomics.commetwarebio.com These eicosanoids are potent, short-lived signaling molecules that act locally to regulate a wide range of physiological and pathophysiological processes, including inflammation, immune responses, blood pressure control, and cell growth. wikipedia.org

Contextualization of EETeTrs within Endogenous Lipid Mediator Networks

EETeTrs, including 17(S),18(R)-EETeTr(1-), are integral components of the complex network of endogenous lipid mediators. nih.govnih.gov This network involves a delicate balance and interplay between metabolites derived from both omega-6 and omega-3 PUFAs. For instance, while EETs derived from the omega-6 fatty acid AA are known to have pro-inflammatory and pro-angiogenic properties, epoxides derived from omega-3 fatty acids like EPA and DHA, such as EETeTrs and epoxydocosapentaenoic acids (EDPs), often exhibit anti-inflammatory and anti-angiogenic effects. nih.govpnas.org

The biological actions of these epoxides are terminated by their hydrolysis to the corresponding, and generally less active, diols by the enzyme soluble epoxide hydrolase (sEH). nih.govnih.gov Therefore, the local concentration and activity of EETeTrs are regulated not only by their rate of synthesis by CYP enzymes but also by their rate of degradation by sEH. nih.gov This dynamic regulation allows for fine-tuning of cellular responses to various stimuli.

Recent research has highlighted the potential for dietary supplementation with omega-3 fatty acids to shift the balance of eicosanoid production towards the generation of EETeTrs and EDPs, which may contribute to the beneficial health effects associated with omega-3 consumption. pnas.orgoup.com

Enantiomeric Specificity in Eicosanoid Research: Focus on 17(S),18(R)-EETeTr(1-)

A critical aspect of eicosanoid biology is the high degree of stereospecificity in their enzymatic synthesis and biological activity. wikipedia.orgnih.gov The enzymes involved in their production, such as CYP epoxygenases, often generate specific stereoisomers (enantiomers) of the epoxide products. nih.gov This enantiomeric purity is crucial, as different enantiomers of the same eicosanoid can have vastly different, or even opposing, biological effects. ahajournals.orgacs.org

The compound 17(S),18(R)-EETeTr(1-) is a prime example of this principle. Research has shown that the biological activity of 17,18-EETeTr is highly dependent on its stereochemistry. While the 17(R),18(S)-enantiomer is a potent activator of large-conductance calcium-activated potassium (BK) channels, leading to vasodilation, the 17(S),18(R)-enantiomer is inactive in this regard. ahajournals.org Conversely, in other biological systems, the 17(S),18(R) enantiomer has been shown to possess distinct activities. For example, antagonist activity in cardiomyocyte contraction has been associated with the 17(S),18(R)-epoxide configuration. acs.orgnih.gov This highlights the necessity of studying the specific biological roles of individual enantiomers rather than the racemic mixture.

The ability to distinguish and quantify specific enantiomers is essential for understanding the precise mechanisms of eicosanoid action and for developing targeted therapeutic strategies. nih.gov Advanced analytical techniques, such as chiral liquid chromatography-mass spectrometry, are crucial tools in this endeavor. nih.govlipidmaps.org

Research Findings on 17(S),18(R)-EETeTr(1-)

| Biological Effect | Key Findings | References |

|---|---|---|

| Cardiomyocyte Contraction | The 17(S),18(R)-epoxide configuration, particularly in combination with a Δ14,15-olefin, is often associated with antagonist activity against the negative chronotropic effects of its 17(R),18(S) counterpart. | acs.orgnih.govresearchgate.net |

| Vascular Tone | Unlike its 17(R),18(S) enantiomer, which is a potent vasodilator, 17(S),18(R)-EETeTr is inactive in activating large-conductance Ca2+-activated K+ (BK) channels in rat cerebral artery vascular smooth muscle cells. | ahajournals.org |

| Anti-inflammatory and Anti-allergic Responses | 17,18-EpETE, as a class of lipid mediators, has been identified as having anti-allergic and anti-inflammatory properties in the gut and skin. | nih.gov |

| Smooth Muscle Relaxation | 17(18)-EpETE has demonstrated relaxing effects on both arterial and airway smooth muscles in human lungs. | medchemexpress.commedchemexpress.cn |

Structure

3D Structure

Properties

Molecular Formula |

C20H29O3- |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(5Z,8Z,11Z,14Z)-16-[(2S,3R)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/p-1/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1 |

InChI Key |

GPQVVJQEBXAKBJ-YQLHGUCYSA-M |

Isomeric SMILES |

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-] |

Canonical SMILES |

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 17 S ,18 R Eetetr 1

Enzymatic Formation of 17,18-EETeTrs from Eicosapentaenoic Acid (EPA)

The initial and crucial step in the formation of 17,18-epoxyeicosatetraenoic acids (17,18-EETeTrs) is the epoxidation of EPA. This reaction is catalyzed by a superfamily of enzymes known as cytochrome P450s. nih.gov These enzymes are responsible for inserting an oxygen atom across one of the double bonds in the EPA molecule, leading to the creation of an epoxide ring.

Role of Cytochrome P450 (CYP) Epoxygenases in Stereoselective Synthesis

CYP epoxygenases play a pivotal role in the synthesis of EETeTrs, and importantly, they can exhibit stereoselectivity, meaning they preferentially produce one stereoisomer over another. nih.gov The omega-3 double bond at the 17,18-position of EPA is a favored site for epoxidation by several CYP isoforms. nih.gov

Specific CYP Isoforms (e.g., CYP4A, CYP2C, CYP2J subfamilies)

Multiple CYP isoforms have been identified to metabolize EPA into 17,18-EETeTr. wikipedia.org Research has highlighted the involvement of enzymes from the CYP2C, CYP2J, and CYP4A subfamilies. nih.gov

CYP2C Subfamily: Human CYP2C8, CYP2C9, and rat CYP2C11 and CYP2C23 have demonstrated the ability to epoxidize EPA, with the 17,18-double bond being a preferred site for several of these enzymes. nih.gov For instance, human CYP2C8 produces 17,18-EETeTr as a major metabolite from EPA. ahajournals.orgif-pan.krakow.pl While some CYP2C isoforms like CYP2C9, CYP2C11, and CYP2C23 produce 17(R),18(S)-EETeTr with about 70% optical purity, CYP2C8 shows the opposite enantioselectivity, favoring the formation of 17(S),18(R)-EETeTr. nih.gov

CYP2J Subfamily: Human CYP2J2 is a significant epoxygenase that metabolizes EPA, showing a high preference for producing 17,18-EETeTr. ahajournals.orgif-pan.krakow.plresearchgate.net In fact, CYP2J2 displays a much higher rate of metabolism for EPA compared to arachidonic acid (AA). researchgate.netmdpi.com

CYP4A Subfamily: While primarily known for hydroxylase activity, some CYP4A isoforms can also catalyze the epoxidation of EPA. ahajournals.org For example, recombinant rat P450 4A1 has been shown to epoxygenate the 17,18-double bond of EPA, yielding both the R,S and S,R-enantiomers. ahajournals.orgahajournals.org Specifically, it produces a ratio of 17(R),18(S)-EETeTr to 17(S),18(R)-EETeTr of 64:36. ahajournals.org

Other CYP isoforms, such as CYP1A1, also exhibit a remarkable regio- and stereoselectivity, almost exclusively producing 17(R),18(S)-EETeTr from EPA. if-pan.krakow.pluni.lu

| CYP Isoform | Primary Metabolite(s) from EPA | Stereoselectivity for 17,18-EETeTr |

|---|---|---|

| Human CYP2C8 | 17,18-EETeTr ahajournals.orgif-pan.krakow.pl | Favors 17(S),18(R)-EETeTr nih.gov |

| Human CYP2C9 | 17,18-EETeTr nih.gov | Favors 17(R),18(S)-EETeTr (~70% optical purity) nih.gov |

| Rat CYP2C11 | 17,18-EETeTr nih.gov | Favors 17(R),18(S)-EETeTr (~70% optical purity) nih.gov |

| Rat CYP2C23 | 17,18-EETeTr nih.gov | Favors 17(R),18(S)-EETeTr (~70% optical purity) nih.gov |

| Human CYP2J2 | 17,18-EETeTr ahajournals.orgif-pan.krakow.plresearchgate.net | - |

| Rat CYP4A1 | 19-OH-EPA, 20-OH-EPA, 17,18-EETeTr ahajournals.org | Produces both enantiomers (64% R,S and 36% S,R) ahajournals.org |

| Human CYP1A1 | 17(R),18(S)-EETeTr if-pan.krakow.pluni.lu | Almost absolute for 17(R),18(S)-EETeTr if-pan.krakow.pluni.lu |

Bacterial Cytochrome P450 BM-3 as a Biocatalyst for 17(S),18(R)-EETeTr

Interestingly, a bacterial enzyme, cytochrome P450 BM-3 from Bacillus megaterium, has been identified as a biocatalyst capable of stereoselectively converting EPA into 17(S),18(R)-EETeTr. nih.gov This finding highlights a potential avenue for the biotechnological production of this specific enantiomer. nih.gov The wild-type P450 BM-3 can convert EPA to 17,18-EETeTr with a high conversion rate. engconfintl.org Furthermore, a mutant of P450 BM-3, specifically the F87V mutant, also produces 17(S),18(R)-epoxyeicosatetraenoic acid from eicosapentaenoic acid. nih.gov

Regioselectivity and Stereoselectivity in EETeTr Production from EPA

The production of EETeTrs from EPA is characterized by both regioselectivity and stereoselectivity, which are highly dependent on the specific CYP isoform involved. nih.govnih.gov

Regioselectivity: This refers to the preference of the enzyme to attack a specific double bond within the EPA molecule. Many CYP isoforms, including members of the CYP1A, CYP2C, and CYP2J subfamilies, preferentially epoxidize the terminal omega-3 double bond at the C17-C18 position of EPA. nih.govnih.gov For example, human CYP2C8 almost exclusively produces the terminal epoxide 17,18-EETeTr from EPA. mdpi.com In contrast, other isoforms may produce a mixture of regioisomers, such as 8,9-, 11,12-, 14,15-, and 17,18-EETeTrs. if-pan.krakow.pl

Stereoselectivity: This refers to the formation of a specific stereoisomer (R,S or S,R) of the epoxide. As mentioned earlier, different CYP isoforms exhibit distinct stereochemical preferences. For instance, while human CYP1A1 shows almost absolute stereoselectivity for 17(R),18(S)-EETeTr, CYP2C8 favors the 17(S),18(R) enantiomer. nih.govif-pan.krakow.pluni.lu Rat P450 4A1 produces a mixture of both enantiomers. ahajournals.org

| CYP Isoform | Predominant Regioisomer(s) | Stereochemical Preference for 17,18-EETeTr |

|---|---|---|

| Human CYP1A1 | 17,18-EETeTr if-pan.krakow.pluni.lu | Almost exclusively 17(R),18(S) if-pan.krakow.pluni.lu |

| Human CYP2C8 | 17,18-EETeTr mdpi.com | Favors 17(S),18(R) nih.gov |

| Rat CYP2C23 | 17,18-EETeTr (~60% of total EETeTrs) if-pan.krakow.pl | - |

| Human CYP2J2 | Predominantly 17,18-EETeTr if-pan.krakow.pl | - |

| Rat CYP4A1 | 17,18-EETeTr (along with hydroxylated products) ahajournals.org | 64% 17(R),18(S) and 36% 17(S),18(R) ahajournals.org |

Downstream Metabolism of 17(S),18(R)-EETeTr(1-)

Once formed, 17(S),18(R)-EETeTr(1-) can undergo further metabolism, primarily through hydrolysis.

Epoxide Hydrolase-Mediated Diol Formation (e.g., 17,18-DHETeTr)

The primary route for the metabolism of EETeTrs is through the action of epoxide hydrolases, particularly soluble epoxide hydrolase (sEH). mdpi.comwikipedia.org This enzyme catalyzes the hydrolysis of the epoxide ring, converting 17,18-EETeTr into its corresponding vicinal diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DHETeTr). ahajournals.orgnih.govresearchgate.net This conversion is generally considered an inactivation pathway, as the resulting diols are typically less biologically active than their parent epoxides. wikipedia.orgnih.govresearchgate.netnih.gov

Biological Roles and Functional Characterization of 17 S ,18 R Eetetr 1

Distinct Biological Activities of 17(S),18(R)-EETeTr(1-)

The compound 17(S),18(R)-EETeTr(1-), an epoxyeicosatetraenoic acid derived from eicosapentaenoic acid (EPA), demonstrates specific biological activities, particularly in the realm of inflammation and allergic responses. Its functions are distinct from its enantiomer, highlighting the stereospecificity of its biological interactions.

Research has identified 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), which includes the 17(S),18(R) stereoisomer, as a lipid metabolite with notable anti-allergic and anti-inflammatory properties. nih.gov These effects are primarily linked to its ability to modulate the behavior of key immune cells, such as neutrophils.

Contact hypersensitivity (CHS) is an animal model for allergic contact dermatitis, representing a T-cell-mediated inflammatory skin reaction. nih.gov Studies have shown that both preventive and therapeutic treatment with 17,18-EpETE can significantly ameliorate CHS in both mice and cynomolgus macaques. nih.gov The mechanism behind this effect involves the interaction of 17,18-EpETE with G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1. nih.gov Activation of the 17(S),18(R)-EpETE-GPR40 axis is instrumental in suppressing the inflammatory response characteristic of CHS. researchgate.net The anti-allergic inflammatory effect of 17,18-EpETE was found to be eliminated when GPR40 was absent or inhibited. nih.gov

A key component of the anti-inflammatory action of 17,18-EpETE is its ability to inhibit the mobility of neutrophils. nih.gov Neutrophils are among the first immune cells to migrate to a site of inflammation or infection. mdpi.com 17,18-EpETE, through its interaction with the GPR40 receptor on neutrophils, inhibits chemoattractant-induced Rac activation and the formation of pseudopods, which are essential for cell movement. nih.gov This suppression of neutrophil mobility is a primary mechanism by which 17,18-EpETE exerts its therapeutic effects in inflammatory conditions like contact hypersensitivity. nih.gov

Anti-inflammatory and Anti-allergic Effects of 17(S),18(R)-EETeTr

Comparative Analysis of Enantiomeric Bioactivity: 17(S),18(R)-EETeTr versus 17(R),18(S)-EETeTr

The biological activities of 17,18-EETeTr are highly dependent on the specific stereochemistry of the epoxide. The two enantiomers, 17(S),18(R)-EETeTr and 17(R),18(S)-EETeTr, exhibit markedly different, and sometimes opposing, effects on various physiological systems, including ion channels and cardiac cells.

Large-conductance Ca2+-activated potassium (BK) channels are crucial in regulating arterial tone and vascular function. ahajournals.org Research into the effects of EETeTr enantiomers on these channels in rat cerebral artery vascular smooth muscle cells has revealed a stark difference in their activity. ahajournals.orgnih.gov The 17(R),18(S)-EETeTr enantiomer is a potent activator of BK channels, eliciting a more than 14-fold increase in K+ currents at a concentration of 50 nmol/L. ahajournals.orgnih.gov In stark contrast, the 17(S),18(R)-EETeTr enantiomer was found to be inactive, showing no significant effect on BK channel currents. ahajournals.orgnih.gov This demonstrates that the activation of BK channels by 17,18-EETeTr is highly stereospecific, with the biological activity residing exclusively with the (R,S) enantiomer.

Table 1: Differential Effects of EETeTr Enantiomers on BK Channels

| Enantiomer | Effect on BK Channels | Observed Activity |

|---|---|---|

| 17(S),18(R)-EETeTr | Inactive | Did not stimulate K+ currents in rat cerebral artery vascular smooth muscle cells. ahajournals.orgnih.gov |

| 17(R),18(S)-EETeTr | Potent Activator | Caused a >14-fold increase in K+ currents at +60 mV in the same cell type. ahajournals.orgnih.gov |

In the context of cardiac function, the two enantiomers of 17,18-EETeTr also display profound differences. Studies using neonatal rat cardiomyocytes (NRCMs) have established that these metabolites can modulate heart cell contractility, but this effect is exclusive to one enantiomer. The 17(R),18(S)-EETeTr enantiomer exerts potent negative chronotropic effects, meaning it reduces the spontaneous beating rate of cardiomyocytes. nih.govnih.gov It also protects these cells against calcium-overload-induced arrhythmias with a high potency (EC₅₀ ≈ 1–2 nM). researchgate.netnih.govacs.org

Conversely, the 17(S),18(R)-EETeTr enantiomer is reported to be inactive in reducing the spontaneous beating rate of neonatal cardiomyocytes. researchgate.netnih.gov Furthermore, structure-activity relationship studies suggest that the 17(S),18(R) configuration, particularly in combination with certain structural features, is often associated with antagonist activity, opposing the anti-arrhythmic effects of the (R,S) enantiomer. nih.govnih.govacs.org This highlights a clear stereoselective difference in their cardiac bioactivity. researchgate.net

Table 2: Comparative Bioactivity of EETeTr Enantiomers in Cardiomyocytes

| Enantiomer | Chronotropic Effect (Beating Rate) | Anti-arrhythmic Activity |

|---|---|---|

| 17(S),18(R)-EETeTr | Inactive or antagonistic. researchgate.netnih.govnih.gov | Lacks anti-arrhythmic effect; may act as an antagonist. nih.govnih.govacs.org |

| 17(R),18(S)-EETeTr | Potent negative chronotropic effect (reduces rate). nih.govnih.gov | Protects against Ca²⁺-overload induced arrhythmias. researchgate.netnih.govacs.orginvivochem.com |

The compound 17(S),18(R)-epoxyeicosatetraenoic acid, abbreviated as 17(S),18(R)-EETeTr, is a stereoisomer of 17,18-epoxyeicosatetraenoic acid (17,18-EpETE). It is produced from the metabolism of eicosapentaenoic acid (EPA) by cytochrome P450 (CYP) epoxygenases. nih.govmedchemexpress.com While its enantiomer, 17(R),18(S)-EETeTr, has been extensively studied for its potent biological activities, the 17(S),18(R) form often exhibits distinct, and sometimes opposing, effects. This highlights the critical role of stereochemistry in determining the biological function of these lipid mediators.

Research indicates that the biological activities of 17,18-EpETE enantiomers are highly dependent on the specific spatial arrangement of their atoms. The 17(S),18(R) isomer has been identified as a key player in specific anti-inflammatory pathways. nih.gov In contrast to its counterpart, which is known for its vasodilatory and cardioprotective effects, 17(S),18(R)-EETeTr demonstrates selective actions that are mediated by different cellular receptors and signaling cascades. nih.govresearchgate.net

Implications of Stereoselectivity for Receptor Binding and Downstream Effects

The distinct three-dimensional structure of 17(S),18(R)-EETeTr is fundamental to its specific interactions with cellular receptors, leading to unique downstream physiological effects that differ significantly from its 17(R),18(S) enantiomer.

One of the most notable functions of 17(S),18(R)-EETeTr is its role in modulating inflammatory responses. Studies have shown that this specific enantiomer can ameliorate contact hypersensitivity. nih.gov This anti-inflammatory activity is achieved by inhibiting the migration of neutrophils to the site of inflammation. The mechanism underlying this effect is the specific binding and activation of the G-protein-coupled receptor 40 (GPR40). nih.gov This interaction initiates a signaling pathway that suppresses neutrophil function, thereby reducing the inflammatory response.

Conversely, the 17(R),18(S) enantiomer is largely responsible for cardiovascular effects such as vasodilation and regulation of cardiomyocyte contraction. researchgate.netcaymanchem.com It is a potent activator of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells, an action not shared by the 17(S),18(R) isomer. nih.govahajournals.org In studies on neonatal rat cardiomyocytes, the 17(R),18(S) form exerts significant negative chronotropic effects (a slowing of the heart rate), while the 17(S),18(R) isomer is reported to be inactive or even act as an antagonist in this context. researchgate.netnih.govnih.gov

This stark difference in biological activity underscores the concept of stereoselectivity, where the spatial orientation of the epoxide group in relation to the rest of the fatty acid chain dictates which receptor it can bind to and, consequently, the physiological outcome. The 17(S),18(R)-EpETE-GPR40 axis is linked to anti-inflammatory effects, whereas the 17(R),18(S)-EpETE-BK channel axis is associated with vasorelaxation. nih.gov This specificity suggests that the two enantiomers may engage entirely different binding pockets or receptors. researchgate.net Such differences are crucial, as administering a specific single-enantiomer therapy could provide targeted therapeutic effects while avoiding the potential side effects associated with the other isomer. nih.gov

Interactive Data Table: Differential Activities of 17,18-EETeTr Stereoisomers

| Feature | 17(S),18(R)-EETeTr | 17(R),18(S)-EETeTr |

| Primary Receptor | G-protein-coupled receptor 40 (GPR40) nih.gov | Large-conductance Ca2+-activated K+ (BK) channels nih.govcaymanchem.comahajournals.org |

| Cardiomyocyte Activity | Inactive or antagonistic researchgate.netnih.govnih.gov | Potent negative chronotropic effects caymanchem.comnih.govnih.gov |

| Vascular Effect | No significant effect on vasodilation nih.govresearchgate.net | Potent vasodilator researchgate.netahajournals.org |

| Anti-inflammatory Effect | Ameliorates contact hypersensitivity by inhibiting neutrophil migration nih.gov | Primarily associated with cardiovascular effects |

| Primary Downstream Effect | Suppression of neutrophil-mediated inflammation nih.gov | Relaxation of vascular smooth muscle, cardioprotection nih.govresearchgate.net |

Molecular Mechanisms and Signaling Pathways Mediated by 17 S ,18 R Eetetr 1

Identification and Characterization of Specific Receptors for 17(S),18(R)-EETeTr(1-)

The biological effects of 17(S),18(R)-EETeTr(1-) are initiated by its interaction with specific cell surface receptors. Research has identified G protein-coupled receptors (GPCRs) as the primary targets for this lipid mediator.

G Protein-Coupled Receptor 40 (GPR40) as a Target for 17(S),18(R)-EETeTr Mediated Effects

Recent studies have firmly established G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), as a key receptor for 17,18-EpETE. nih.gov The interaction between 17,18-EpETE and GPR40 has been shown to mediate significant anti-inflammatory effects, particularly in the context of allergic inflammatory diseases like contact hypersensitivity. nih.gov

The activation of GPR40 by 17,18-EpETE inhibits the mobility of neutrophils, a type of immune cell crucial to the inflammatory response. nih.gov This inhibition is achieved by suppressing chemoattractant-induced Rac activation and the formation of pseudopods, which are essential for cell movement. nih.gov The critical role of GPR40 in this process was confirmed in studies where the anti-inflammatory effects of 17,18-EpETE were nullified in GPR40 knockout mice or when GPR40 was blocked by a specific inhibitor. nih.gov This evidence highlights the 17(S),18(R)-EETeTr-GPR40 axis as a potential therapeutic target for controlling allergic inflammation. nih.govresearchgate.net

It is noteworthy that while 17,18-EpETe as a racemate is a weak agonist of GPR40, the specific actions of the 17(S),18(R) enantiomer through this receptor are an area of ongoing investigation. nih.gov The effects are potent enough to suggest a specific signaling pathway that distinguishes it from other lipid mediators. researchgate.net

Exploration of Other Putative Receptors (e.g., G-protein coupled receptors)

While GPR40 is a confirmed receptor, the diverse actions of epoxy fatty acids suggest the existence of other receptors. The broader family of epoxyeicosanoids is known to interact with a range of G-protein coupled receptors, and it is plausible that 17(S),18(R)-EETeTr(1-) may have additional targets. nih.govnih.gov For instance, different epoxyeicosatrienoic acids (EETs) are known to interact with receptors like GPR120, though 17,18-EpETE was found to be inactive at GPR120, further highlighting the specificity of its receptor interactions. nih.gov

The distinct physiological effects of 17(S),18(R)-EETeTr(1-) compared to its enantiomer strongly suggest that they may interact with different receptors or with the same receptor in a different manner. researchgate.net For example, the vasodilator effects of its enantiomer, 17(R),18(S)-EETeTr, are not blocked by common EET antagonists, pointing to a recognition site independent of the putative EET receptor that might also be relevant for distinguishing the actions of the (S,R) isomer. nih.gov The search for additional specific receptors for 17(S),18(R)-EETeTr(1-) is an active area of research, driven by the hypothesis that a family of GPCRs exists for these lipid mediators, similar to those for prostaglandins (B1171923) and leukotrienes. nih.gov

Intracellular Signaling Cascades Activated or Modulated by 17(S),18(R)-EETeTr(1-)

Upon binding to its receptor, 17(S),18(R)-EETeTr(1-) triggers specific intracellular signaling cascades that lead to its observed physiological effects.

Involvement in Immune Cell Signaling (e.g., Neutrophil-related pathways)

A primary signaling pathway influenced by 17(S),18(R)-EETeTr(1-) involves the regulation of neutrophil function. nih.gov Neutrophils are key players in the innate immune system, and their activation and migration are critical steps in the inflammatory process. nih.govfrontiersin.org The activation of GPR40 by 17,18-EpETE leads to the inhibition of neutrophil mobility. nih.gov This is accomplished by interfering with downstream signaling pathways that control the cell's migratory machinery, such as Rac activation, which is a key regulator of the cytoskeletal rearrangements necessary for cell movement and pseudopod formation. nih.gov By suppressing these pathways, 17(S),18(R)-EETeTr(1-) effectively dampens the inflammatory response. nih.gov The enrichment of neutrophil activation and degranulation pathways is a hallmark of certain inflammatory skin conditions, suggesting that targeting these pathways with agents like 17(S),18(R)-EETeTr(1-) could be therapeutically beneficial. frontiersin.orgplos.org

Absence of Activation of Certain Pathways Associated with its Enantiomer

A defining characteristic of 17(S),18(R)-EETeTr(1-) is its stereospecificity of action, often demonstrating a lack of activity in pathways that are strongly activated by its enantiomer, 17(R),18(S)-EETeTr. researchgate.net A prominent example is the activation of large-conductance calcium-activated potassium (BK) channels. ahajournals.org Studies have shown that while 17(R),18(S)-EETeTr is a potent activator of BK channels in vascular smooth muscle cells, leading to vasodilation, the 17(S),18(R)-EETeTr enantiomer is inactive in this regard. researchgate.netahajournals.org

Similarly, in neonatal rat cardiomyocytes, 17(R),18(S)-EETeTr exerts a potent negative chronotropic effect (slowing of heart rate), whereas 17(S),18(R)-EETeTr has no significant effect. nih.gov This stark difference in biological activity underscores the highly specific nature of the receptor interactions and downstream signaling for each enantiomer. researchgate.netnih.gov The 17(R),18(S)-EETeTr-BK channel axis is responsible for arterial relaxation, whereas the 17(S),18(R)-EETeTr-GPR40 axis is linked to the suppression of contact hypersensitivity. researchgate.net This functional divergence is crucial for considering the therapeutic applications of each specific enantiomer.

Structure-Activity Relationships Governing 17(S),18(R)-EETeTr Antagonistic or Agonistic Activities

The specific chemical structure of 17(S),18(R)-EETeTr(1-) and its analogs is critical in determining whether they act as agonists (activators) or antagonists (inhibitors) at their target receptors. Structure-activity relationship (SAR) studies have begun to unravel the key molecular features responsible for these activities.

Research has indicated that antagonist activity is often associated with the combination of a double bond at the Δ14,15 position and a 17(S),18(R)-epoxide configuration. researchgate.netnih.gov This suggests that the spatial arrangement of the epoxide ring in the (S,R) form, in conjunction with other structural elements, is recognized by the receptor in a manner that prevents activation. In contrast, agonist activity for related compounds, such as the anti-arrhythmic effects of the enantiomer, is linked to a 17(R),18(S)-epoxide. researchgate.netnih.gov The absolute configuration of the epoxide can be a dominant factor in determining the pharmacological outcome. nih.gov

The development of synthetic analogs has further clarified these relationships. By systematically modifying the parent compound—for example, by altering the number and position of double bonds or replacing the epoxide with more stable bioisosteres—researchers can fine-tune the activity. researchgate.netnih.gov These studies have shown that even subtle changes, like the position of a double bond, can convert an agonist into an antagonist. researchgate.net This detailed understanding of SAR is essential for designing more potent and specific therapeutic agents based on the 17(S),18(R)-EETeTr(1-) scaffold.

Advanced Methodologies for Research on 17 S ,18 R Eetetr 1

Analytical Detection and Quantification of 17(S),18(R)-EETeTr(1-) in Biological Samples

The accurate measurement of 17(S),18(R)-EETeTr(1-) in biological matrices is foundational to understanding its physiological and pathological relevance. Given its presumed nature as a lipid metabolite, its detection requires methods that offer high sensitivity and specificity, capable of distinguishing it from a complex background of structurally similar molecules.

Mass Spectrometry-Based Techniques (e.g., LC-MS/MS, GC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of eicosanoids and related lipid mediators, a class to which 17(S),18(R)-EETeTr(1-) belongs. This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical workflow, a biological extract is injected into an HPLC system, where 17(S),18(R)-EETeTr(1-) is separated from other lipids based on its physicochemical properties (e.g., polarity). Following separation, the compound is ionized, commonly using electrospray ionization (ESI), and enters the mass spectrometer.

Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion of 17(S),18(R)-EETeTr(1-) is selected and fragmented to produce characteristic product ions. This transition from precursor to product ion is highly specific, minimizing interference and allowing for precise quantification, often in the picogram to femtogram range. The use of a stable isotope-labeled internal standard for 17(S),18(R)-EETeTr(1-) is critical to correct for sample loss during preparation and for variations in instrument response.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) represents an alternative approach. It often requires chemical derivatization of the analyte to increase its volatility and thermal stability before injection into the gas chromatograph. While GC-MS/MS can offer excellent chromatographic resolution, LC-MS/MS is generally preferred for complex lipids due to its simpler sample preparation and broader applicability to a wider range of polar and nonpolar compounds.

Table 1: Representative LC-MS/MS Parameters for Lipid Mediator Analysis This table illustrates typical parameters that would be optimized for the analysis of a compound like 17(S),18(R)-EETeTr(1-).

| Parameter | Setting | Purpose |

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separates lipids based on hydrophobicity. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile/methanol (B129727) | Elutes compounds of varying polarities from the column. |

| Flow Rate | 0.2-0.4 mL/min | Ensures optimal separation and ionization efficiency. |

| Mass Spectrometry | ||

| Ionization Mode | Negative Ion Electrospray (ESI-) | Efficiently ionizes acidic lipids like eicosanoids. |

| Precursor Ion (Q1) | [M-H]⁻ of 17(S),18(R)-EETeTr(1-) | Selects the specific molecule of interest. |

| Product Ions (Q3) | Specific fragments of 17(S),18(R)-EETeTr(1-) | Provides structural confirmation and quantification. |

| Internal Standard | Deuterated or ¹³C-labeled 17(S),18(R)-EETeTr(1-) | Corrects for analytical variability. |

Sample Preparation and Enrichment Strategies for Metabolite Analysis

Due to the low endogenous concentrations of lipid mediators and the complexity of biological samples (e.g., plasma, tissue, urine), effective sample preparation is paramount. The primary goals are to isolate 17(S),18(R)-EETeTr(1-) from interfering substances like proteins and phospholipids (B1166683), and to concentrate it to a level detectable by the analytical instrument.

Solid-phase extraction (SPE) is the most commonly employed technique for this purpose. A typical SPE workflow involves conditioning a sorbent-packed cartridge, loading the biological sample (often after protein precipitation), washing away interfering compounds, and finally eluting the analyte of interest with a specific solvent. The choice of sorbent (e.g., C18 for reversed-phase, or a mixed-mode cation/anion exchange) is critical and depends on the chemical properties of 17(S),18(R)-EETeTr(1-).

Liquid-liquid extraction (LLE) is another classic method used to partition analytes based on their differential solubility in two immiscible liquid phases. For lipids, this often involves extraction from an aqueous sample into an organic solvent like ethyl acetate (B1210297) or hexane. While effective, LLE can be less selective and more labor-intensive than SPE.

Enantiomeric Separation and Quantification Methods (e.g., Chiral-Phase HPLC)

The stereochemistry of eicosanoids, denoted by (S) and (R) configurations, is crucial as different enantiomers can exhibit vastly different biological activities. Therefore, distinguishing between 17(S),18(R)-EETeTr(1-) and its other potential stereoisomers is essential. This is achieved through chiral chromatography.

Chiral-phase High-Performance Liquid Chromatography (HPLC) utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts diastereomerically with the enantiomers of the analyte, causing them to travel through the column at different rates and thus enabling their separation. The separated enantiomers can then be detected and quantified by a downstream detector, such as a mass spectrometer. The development of a successful chiral separation method requires careful selection of the appropriate chiral column and mobile phase conditions to achieve baseline resolution of the stereoisomers.

In Vitro Cellular Model Systems for Studying 17(S),18(R)-EETeTr(1-)

To investigate the biological functions of 17(S),18(R)-EETeTr(1-), researchers utilize various in vitro cellular models. These systems allow for controlled experiments to dissect the molecular mechanisms through which the compound exerts its effects.

Primary Cell Culture Models (e.g., Immune Cells, Cardiomyocytes)

Primary cells, which are isolated directly from living tissue, provide a more physiologically relevant model compared to immortalized cell lines. To study the potential cardiovascular effects of 17(S),18(R)-EETeTr(1-), primary cardiomyocytes (heart muscle cells) can be used. In these cultures, researchers can assess endpoints such as contractility, calcium signaling, gene expression, and cell survival following treatment with the compound.

Similarly, to investigate its role in inflammation and immunity, primary immune cells such as macrophages, neutrophils, or lymphocytes are employed. By exposing these cells to 17(S),18(R)-EETeTr(1-), scientists can measure a range of functional responses, including cytokine production, phagocytosis, cell migration, and activation of key inflammatory signaling pathways (e.g., NF-κB).

Table 2: Application of Primary Cell Models in Lipid Mediator Research

| Cell Type | Source | Research Focus for 17(S),18(R)-EETeTr(1-) | Key Endpoints Measured |

| Cardiomyocytes | Neonatal rat or mouse ventricles | Cardioprotection, contractility, hypertrophy | Cell viability, calcium transients, gene expression (e.g., ANP, BNP) |

| Macrophages | Bone marrow (BMDMs), peritoneal lavage | Anti-inflammatory vs. pro-inflammatory effects | Cytokine secretion (e.g., TNF-α, IL-10), phagocytic activity, gene expression |

| T-Lymphocytes | Spleen, lymph nodes | Modulation of adaptive immunity | Cell proliferation, cytokine profiles (e.g., IFN-γ, IL-4), differentiation |

Advanced In Vitro Systems (e.g., Co-culture Models, Organoids, Microfluidic Systems)

While primary cell monocultures are valuable, they lack the complex cell-cell interactions that occur in vivo. Advanced in vitro systems aim to bridge this gap. Co-culture models, where two or more different cell types are grown together, can be used to study how 17(S),18(R)-EETeTr(1-) influences the communication between, for example, endothelial cells and smooth muscle cells in a model of a blood vessel wall.

Organoids are three-dimensional, self-organizing structures derived from stem cells that recapitulate key aspects of the architecture and function of a specific organ. Intestinal or kidney organoids, for instance, could be used to study the tissue-specific metabolism and function of 17(S),18(R)-EETeTr(1-) in a more complex and physiologically relevant context.

Microfluidic systems, also known as "organs-on-a-chip," represent a cutting-edge approach. These devices allow for the precise control of the cellular microenvironment, including fluid flow and mechanical forces. A "vessel-on-a-chip" could be used to study the effects of 17(S),18(R)-EETeTr(1-) on vascular permeability and leukocyte-endothelial interactions under shear stress conditions that mimic blood flow, providing insights that are not attainable in static culture systems.

Compound Reference Table

| Abbreviation/Name | Full Chemical Name |

| 17(S),18(R)-EETeTr(1-) | 17(S),18(R)-epoxyeicosatetraenoate(1-) |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |

| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry |

| HPLC | High-Performance Liquid Chromatography |

| ESI | Electrospray Ionization |

| SPE | Solid-Phase Extraction |

| LLE | Liquid-Liquid Extraction |

| ANP | Atrial Natriuretic Peptide |

| BNP | Brain Natriuretic Peptide |

| TNF-α | Tumor Necrosis Factor-alpha |

| IL-10 | Interleukin-10 |

| IFN-γ | Interferon-gamma |

| IL-4 | Interleukin-4 |

| NF-κB | Nuclear Factor kappa-light-chain-enhancer of activated B cells |

In Vivo Animal Models for Investigating 17(S),18(R)-EETeTr(1-) Bioactivity

In vivo animal models are indispensable for understanding the physiological and pathophysiological roles of 17(S),18(R)-EETeTr(1-). These models allow for the investigation of its bioactivity within a complex biological system, providing insights that are not attainable through in vitro studies alone.

Disease-Specific Animal Models (e.g., Contact Hypersensitivity Models)

Disease-specific models are crucial for evaluating the therapeutic potential of 17(S),18(R)-EETeTr(1-) in relevant pathological contexts. The contact hypersensitivity (CHS) model, a well-established T-cell-mediated inflammatory skin response, has been particularly informative. springernature.com In this model, mice are sensitized with a hapten, such as 1-fluoro-2,4-dinitrofluorobenzene (DNFB), on the abdomen. nih.gov After several days, a challenge dose is applied to the ear, eliciting a measurable inflammatory response, primarily characterized by ear swelling. nih.gov

Studies utilizing this model have demonstrated the stereoselective anti-inflammatory properties of 17,18-EpETE. It was found that 17(S),18(R)-EETeTr, but not its enantiomer 17(R),18(S)-EETeTr, significantly ameliorates the CHS response. nih.govresearchgate.net The mechanism underlying this effect involves the inhibition of neutrophil migration into the inflamed tissue. nih.gov This inhibitory action is mediated through the G protein-coupled receptor 40 (GPR40), where 17(S),18(R)-EETeTr binding prevents chemoattractant-induced Rac activation and pseudopod formation in neutrophils. nih.govnih.gov The anti-inflammatory effects of 17,18-EpETE have been observed in both mouse and cynomolgus macaque models of CHS, highlighting its potential relevance across species. nih.govresearchgate.net

| Treatment Group | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Vehicle Control | Pronounced ear swelling and neutrophil infiltration. | Standard inflammatory response to DNFB challenge. | nih.gov |

| 17(S),18(R)-EETeTr | Significant reduction in ear swelling. | Inhibition of neutrophil migration via GPR40 activation. | nih.govnih.gov |

| 17(R),18(S)-EETeTr | No significant anti-inflammatory activity observed. | Lacks significant activity at the GPR40 receptor for this response. | nih.govresearchgate.net |

Genetic and Transgenic Animal Models in Lipid Metabolism Research (e.g., Fat-1 mouse model)

Genetic and transgenic animal models offer a powerful approach to study the effects of endogenously produced lipid mediators. The fat-1 transgenic mouse is a key model in this field. nih.gov These mice are engineered to express the fat-1 gene from the nematode Caenorhabditis elegans, which encodes an n-3 fatty acid desaturase. This enzyme enables the mice to convert n-6 polyunsaturated fatty acids (PUFAs) into n-3 PUFAs, such as EPA, the precursor to 17(S),18(R)-EETeTr. nih.gov Consequently, fat-1 mice exhibit tissues enriched with n-3 PUFAs and their metabolites, alongside reduced levels of n-6 PUFAs, even on a diet lacking n-3 fatty acids. nih.gov

This model is exceptionally valuable for investigating the long-term biological functions of an n-3 PUFA-rich internal environment. Research has shown that fat-1 mice have attenuated neuroinflammatory responses following lipopolysaccharide (LPS) challenge. researchgate.net They exhibit significantly lower hippocampal gene expression of pro-inflammatory markers like interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) compared to their wild-type littermates. researchgate.net While these studies often assess the broad effects of the altered lipidome, the fat-1 model provides a crucial platform for exploring the integrated bioactivity of metabolites like 17(S),18(R)-EETeTr that are downstream of the elevated endogenous EPA levels. nih.gov

| Parameter | Wild-Type (WT) Mice | Fat-1 Mice | Significance | Reference |

|---|---|---|---|---|

| n-6/n-3 Fatty Acid Ratio | High | Low | Endogenous conversion of n-6 to n-3 PUFAs. | nih.gov |

| EPA Levels | Low / Undetectable | Significantly Increased | Expression of fat-1 desaturase. | researchgate.net |

| DHA Levels | Lower | Significantly Higher | Expression of fat-1 desaturase. | researchgate.net |

| LPS-Induced IL-1β Expression | High | Significantly Attenuated | Anti-inflammatory effect of n-3 PUFA metabolites. | researchgate.net |

| LPS-Induced COX-2 Expression | High | Significantly Lower | Anti-inflammatory effect of n-3 PUFA metabolites. | researchgate.net |

Synthetic and Semisynthetic Methodologies for 17(S),18(R)-EETeTr and Analogs

The production of stereochemically pure 17(S),18(R)-EETeTr and its analogs is essential for detailed biological investigation. Various synthetic and semisynthetic strategies have been developed to achieve this, overcoming the limitations of isolating sufficient quantities from natural sources.

Chemoenzymatic Synthesis Using Stereoselective Biocatalysts

Chemoenzymatic synthesis leverages the high selectivity of enzymes to produce specific stereoisomers that are difficult to obtain through traditional chemical methods. For the synthesis of 17(S),18(R)-EETeTr, cytochrome P450 BM-3 (BM-3), a bacterial enzyme from Bacillus megaterium, has proven to be a highly effective biocatalyst. nih.govresearchgate.net This enzyme stereoselectively converts the precursor, EPA, into 17(S),18(R)-EETeTr with high efficiency and enantiomeric excess (>99%). nih.gov This enzymatic approach is considered a promising strategy for the large-scale production of the biologically active enantiomer, bypassing the need for chiral resolution of a racemic mixture. nih.govresearchgate.net

Other biocatalysts, such as fungal unspecific peroxygenases (UPOs), have also been shown to be powerful tools for the epoxidation of n-3 fatty acids. These enzymes can achieve high conversion rates (>99%) and excellent enantioselectivity (ee > 99%) for the S,R enantiomers, demonstrating the same stereopreference as P450 BM-3. nih.gov

Chemical Synthesis and Enantiomeric Resolution Techniques

Total chemical synthesis typically produces a racemic mixture of (±)17,18-EpETE. A common synthetic route involves the reaction of EPA with carbonyldiimidazole, followed by epoxidation with ethereal hydroperoxide. nih.gov Since this method yields both the 17(S),18(R) and 17(R),18(S) enantiomers in roughly equal amounts, a subsequent resolution step is required to isolate the desired stereoisomer.

Enantiomeric resolution is most effectively achieved using chiral phase high-performance liquid chromatography (HPLC). nih.gov This technique utilizes a stationary phase that is itself chiral, allowing it to interact differently with each enantiomer. khanacademy.org By using columns such as the CHIRALCEL OJ-RH, the racemic mixture of 17,18-EpETE can be separated into its constituent enantiomers, allowing for the purification of 17(S),18(R)-EETeTr to a high degree of enantiomeric purity. nih.govresearchgate.net Another established resolution method involves converting the enantiomers into diastereomeric salts by reacting them with a chiral resolving agent; these diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. libretexts.orgwikipedia.org

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Column | CHIRALCEL OJ-RH (150 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Isocratic mixture of methanol and water with 0.1% formic acid (75:25, v/v) | nih.gov |

| Flow Rate | 1.2 mL/min | nih.gov |

| Detection Wavelength | 205 nm | nih.gov |

| Elution Order | 1st Peak: 17(R),18(S)-EpETE; 2nd Peak: 17(S),18(R)-EpETE | nih.govresearchgate.net |

Design and Synthesis of Stable Analogs and Probes for Receptor Studies

A significant challenge in the study of epoxy fatty acids is their rapid in vivo metabolism, primarily through hydrolysis by soluble epoxide hydrolase (sEH) into less active diols. To overcome this, research has focused on the design and synthesis of metabolically stable analogs. While much of this work has focused on the 17(R),18(S) enantiomer due to its potent cardiovascular effects, the principles are directly applicable to creating probes for studying 17(S),18(R)-EETeTr. nih.govnih.gov

The goal is to create molecules that retain the key structural features necessary for receptor binding while being resistant to sEH-mediated degradation. Structure-activity relationship studies have identified the epoxide ring and at least one cis-double bond as critical components of the pharmacophore. nih.gov Stability can be enhanced by replacing the ester linkage or modifying the molecule at sites susceptible to metabolism. nih.gov

Interestingly, studies on analogs of the 17(R),18(S) enantiomer have noted that antagonist activity at certain receptors was often associated with the 17(S),18(R) configuration. nih.gov This suggests that stable analogs of 17(S),18(R)-EETeTr could be designed not only as agonists for its known targets like GPR40 but also as specific antagonists or probes to investigate other potential receptor interactions and to delineate the distinct signaling pathways of each enantiomer. nih.gov

Future Directions and Research Gaps Pertaining to 17 S ,18 R Eetetr 1

Elucidation of Comprehensive Receptor Landscape for 17(S),18(R)-EETeTr(1-)

A primary gap in the current understanding of 17(S),18(R)-EETeTr(1-) is the definitive identification of its specific receptors. The biological effects of lipid mediators are intrinsically linked to their interaction with cellular receptors, and the stereochemistry of these molecules often dictates binding affinity and functional outcomes.

Research has shown that the effects of EPA-derived epoxides can be highly stereoselective. researchgate.net For instance, in neonatal rat cardiomyocytes, the 17(R),18(S)-enantiomer exhibits potent anti-arrhythmic activity, while the 17(S),18(R)-epoxide is inactive or acts as an antagonist. nih.govacs.orgresearchgate.net This functional divergence strongly implies the existence of specific receptor targets that can distinguish between these two stereoisomers. While the potent effects of the 17(R),18(S) enantiomer suggest the existence of a specific ω-3 epoxanoid receptor, this target remains to be conclusively identified. nih.gov

Furthermore, the vasodilator effects of its counterpart, 17(R),18(S)-EETeTr, are not blocked by known epoxyeicosatrienoic acid (EET) antagonists, pointing to a recognition site distinct from the putative EET receptor. nih.gov A significant lead in this area suggests a potential role for G-protein coupled receptors (GPCRs). Specifically, one study has pointed to a 17(S),18(R)-EpETE-GPR40 axis in the context of suppressing contact hypersensitivity, distinguishing its action from the 17(R),18(S)-enantiomer which is linked to calcium-activated potassium channels for arterial relaxation. researchgate.net Future research must focus on validating GPR40 as a receptor and screening for other potential binding partners to fully map the receptor landscape for 17(S),18(R)-EETeTr(1-).

Table 1: Comparative Activity and Receptor Interactions of EETeTr Enantiomers

| Compound | Cellular Context | Observed Activity | Potential Receptor/Target | Reference |

|---|---|---|---|---|

| 17(S),18(R)-EETeTr(1-) | Immune Response (Contact Hypersensitivity) | Suppressive | GPR40 | researchgate.net |

| 17(S),18(R)-EETeTr(1-) | Neonatal Rat Cardiomyocytes | Antagonist Activity | Undefined; distinct from agonist site | nih.govacs.org |

| 17(R),18(S)-EETeTr | Neonatal Rat Cardiomyocytes | Agonist (Negative Chronotropic) | Hypothesized specific ω-3 epoxanoid receptor | nih.gov |

| 17(R),18(S)-EETeTr | Rat Cerebral Artery Smooth Muscle | Agonist (Vasodilation) | Calcium-activated potassium (BK) channels | researchgate.netnih.gov |

Detailed Characterization of Downstream Signaling in Specific Cellular Contexts

Once receptor binding occurs, a cascade of downstream signaling events is initiated, translating the extracellular signal into a cellular response. For 17(S),18(R)-EETeTr(1-), the specifics of these pathways are largely inferred from its antagonistic actions or from limited direct studies.

In neonatal rat cardiomyocytes, structure-activity relationship studies have associated the combination of a Δ¹⁴,¹⁵-olefin and a 17(S),18(R)-epoxide with antagonist activity. nih.govacs.org This suggests that 17(S),18(R)-EETeTr(1-) can bind to the same or an allosteric site as the 17(R),18(S)-agonist but fails to trigger the productive signaling cascade that protects against Ca²⁺-overload and reduces the spontaneous beating rate. nih.gov The precise intracellular molecules that are differentially affected—such as adenylyl cyclase, phospholipases, or specific kinases—remain to be identified.

In other contexts, such as the relaxation of arterial and airway smooth muscles in the human lung, the racemic mixture 17(18)-EpETE has been shown to stimulate K⁺ outward currents, but the specific contribution of the 17(S),18(R)-enantiomer to this effect is not isolated. medchemexpress.com The identification of the 17(S),18(R)-EpETE-GPR40 axis provides a valuable starting point, as GPR40 activation is typically linked to Gαq-mediated signaling, which involves the mobilization of intracellular calcium. researchgate.net However, how this translates to an anti-inflammatory effect requires detailed investigation into subsequent pathways, such as NF-κB or MAPK signaling, in relevant immune cell types. reactome.org

Investigation of Interplay with Other Lipid Mediators and Eicosanoid Pathways

The biological significance of 17(S),18(R)-EETeTr(1-) cannot be fully appreciated in isolation. It is part of a complex and interconnected network of lipid mediator biosynthesis. Eicosanoids are synthesized from 20-carbon polyunsaturated fatty acids (PUFAs) via three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (P450). nih.govnih.gov

17(S),18(R)-EETeTr(1-) is a product of the P450 epoxygenase pathway acting on EPA. nih.gov A key area of interplay is the competition between omega-6 PUFAs, primarily arachidonic acid (AA), and omega-3 PUFAs like EPA for these metabolic enzymes. nih.gov Dietary supplementation with omega-3 PUFAs can lead to a significant shift in the endogenous eicosanoid profile, favoring the production of EPA-derived metabolites like EETeTrs over their AA-derived counterparts (EETs). nih.gov

Development of Novel Research Tools and Methodologies for 17(S),18(R)-EETeTr(1-) Studies

Progress in understanding the specific roles of 17(S),18(R)-EETeTr(1-) is contingent on the development of specialized research tools and methods. A major challenge in studying lipid mediators is their low endogenous concentration and chemical instability.

Synthetic Analogs: A significant advancement has been the development of chemically and metabolically robust synthetic analogs. nih.govacs.org By modifying the parent structure, such as by reducing the number of double bonds or replacing the unstable epoxide ring with bioisosteres like a ureido moiety, researchers can create stable agonists and antagonists. researchgate.net The finding that antagonist activity is associated with the 17(S),18(R)-epoxide configuration provides a clear template for designing specific chemical probes to investigate its unique biological functions. nih.govacs.org These stable analogs are invaluable tools for in vivo studies and for isolating receptor interactions without the confounding factor of rapid metabolic degradation. researchgate.net

Analytical Methodologies: The ability to accurately measure and distinguish between closely related stereoisomers is paramount.

Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying eicosanoids, but it often cannot differentiate between enantiomers. researchgate.net

Chiral Chromatography: The development and application of high-performance liquid chromatography (HPLC) with chiral columns are essential. This technique allows for the physical separation of enantiomers like 17(S),18(R)-EETeTr and 17(R),18(S)-EETeTr, enabling researchers to study the biological effects of the pure isomers. nih.govresearchgate.net Refining these chiral separation methods will be crucial for clarifying the distinct roles of each enantiomer in complex biological samples.

Future methodological development should focus on enhancing the sensitivity of these analytical techniques and creating more specific molecular probes, such as targeted antibodies or fluorescently labeled analogs, to visualize the localization and dynamics of 17(S),18(R)-EETeTr(1-) within cells and tissues.

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for identifying and quantifying 17(S),18(R)-EETeTr(1-) in biological matrices?

- Methodological Answer : Use reversed-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for quantification. Ensure chromatographic separation of isomers (e.g., 17(S),18(R) vs. 17(R),18(S)) using chiral columns. Sample preparation should include lipid extraction via solid-phase extraction (SPE) and stabilization with antioxidants (e.g., BHT) to prevent autoxidation . Validate assays with internal standards (e.g., deuterated analogues) to account for matrix effects.

Q. What are the established protocols for synthesizing 17(S),18(R)-EETeTr(1-) with high enantiomeric purity?

- Methodological Answer : Employ stereoselective epoxidation of Δ14,15-ene precursors using cytochrome P450 enzymes or chiral catalysts. Purify intermediates via flash chromatography and confirm stereochemistry with NMR (e.g., NOESY for spatial proton interactions) and circular dichroism. Final purity (>98%) should be verified using chiral HPLC .

Q. How should researchers control for experimental artifacts (e.g., isomerization) during handling of 17(S),18(R)-EETeTr(1-)?

- Methodological Answer : Store compounds in inert atmospheres (argon) at -80°C. Minimize light exposure using amber vials. Validate stability under experimental conditions (e.g., cell culture media, pH 7.4) via time-course HPLC-MS analysis. Include vehicle controls to distinguish biological effects from degradation byproducts .

Advanced Research Questions

Q. How do structural modifications at Δ14,15-ene and 17(S),18(R)-epoxide positions influence antagonistic activity in EETeTr analogues?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogues with targeted substitutions (e.g., methyl groups at Δ11,12-ene). Test biological activity using cardiomyocyte contraction assays (EC50 determination) and compare with native 17(S),18(R)-EETeTr(1-). Antagonistic activity is lost when Δ14,15-ene is saturated or epoxide stereochemistry is reversed, as shown in cytochrome P450 metabolite studies .

Q. What experimental designs resolve contradictions in reported EC50 values for 17(S),18(R)-EETeTr(1-)-mediated cardioprotection?

- Methodological Answer : Standardize cell models (e.g., primary neonatal rat cardiomyocytes vs. immortalized lines) and assay conditions (calcium ionophore concentration, incubation time). Perform concentration-response curves with triplicate technical replicates. Use nonlinear regression models (e.g., four-parameter logistic) for EC50 calculation. Discrepancies often arise from differences in cell passage number or serum-free vs. serum-containing media .

Q. How can in silico strategies predict metabolic stability of 17(S),18(R)-EETeTr(1-) derivatives without compromising activity?

- Methodological Answer : Use molecular docking to assess interactions with epoxide hydrolases. Prioritize analogues with bulky substituents near the epoxide group to sterically hinder enzymatic hydrolysis. Validate predictions using in vitro microsomal stability assays (e.g., liver microsomes + NADPH). Stable analogues with EC50 <5 nM have been developed by replacing labile epoxides with triazole bioisosteres .

Q. What statistical approaches are optimal for analyzing dose-response relationships in EETeTr-mediated cardioprotection studies?

- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic curve fits. For small datasets, bootstrap resampling improves confidence intervals. Report Hill slopes to assess cooperativity in calcium overload protection mechanisms .

Q. How should SAR studies differentiate agonistic vs. antagonistic effects among EETeTr isomers?

- Methodological Answer : Use functional assays with opposing readouts:

- Agonism : Measure inhibition of calcium transients in paced cardiomyocytes.

- Antagonism : Test reversal of agonist-induced contractility changes.

For example, 17(S),18(R)-EETeTr(1-) acts as an antagonist in the presence of 17(R),18(S)-EETeTr, requiring co-incubation experiments to elucidate competitive binding .

Data Contradiction & Reproducibility

Q. How can researchers address variability in reported metabolic half-lives of 17(S),18(R)-EETeTr(1-) across studies?

- Methodological Answer : Standardize incubation conditions (e.g., 37°C, pH 7.4) and enzyme sources (e.g., human vs. rat liver microsomes). Use LC-MS/MS to quantify parent compound decay rather than indirect fluorescence assays. Variability often stems from differences in cytochrome P450 isoform expression profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.